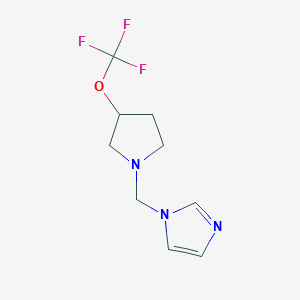
1-((3-(Trifluoromethoxy)pyrrolidin-1-yl)methyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a trifluoromethoxy group attached to a pyrrolidine ring, which is further linked to an imidazole ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in chemistry, biology, and medicine.
準備方法
The synthesis of 1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using reagents such as trifluoromethoxy iodide or trifluoromethoxy benzene in the presence of a catalyst.
Coupling with Imidazole: The final step involves coupling the trifluoromethoxy-pyrrolidine intermediate with imidazole using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, often leading to a variety of derivatives with altered chemical properties.
科学的研究の応用
1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It finds applications in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole can be compared with other similar compounds, such as:
1-(3-Trifluoromethyl-pyrrolidin-1-ylmethyl)-1Himidazole: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy, leading to different chemical properties.
1-(3-Methoxy-pyrrolidin-1-ylmethyl)-1Himidazole: Contains a methoxy group instead of trifluoromethoxy, resulting in altered lipophilicity and reactivity.
1-(3-Chloromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole: The presence of a chloromethoxy group imparts different electronic and steric effects compared to the trifluoromethoxy group.
生物活性
1-((3-(Trifluoromethoxy)pyrrolidin-1-yl)methyl)-1H-imidazole, a compound featuring a trifluoromethoxy group and a pyrrolidine moiety, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of a pyrrolidine ring substituted with a trifluoromethoxy group, linked to an imidazole ring. The presence of the trifluoromethoxy group is notable for enhancing lipophilicity and improving the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, pyrrole-based derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Such findings suggest that the imidazole structure may contribute to antimicrobial efficacy.
Enzyme Inhibition
The compound's mechanism of action is believed to involve enzyme inhibition. Specifically, imidazole derivatives are known to inhibit enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment. Inhibitors of DPP-IV can enhance insulin sensitivity and lower blood glucose levels . The trifluoromethoxy substitution is hypothesized to enhance binding affinity and selectivity towards the enzyme.
Study on Antituberculosis Activity
A series of studies have focused on the development of pyrrole derivatives as potential antituberculosis agents. One study reported that certain pyrrole compounds exhibited MIC values as low as 5 µM against Mycobacterium tuberculosis, indicating strong antibacterial activity . The incorporation of the trifluoromethoxy group may contribute to the improved pharmacological profile observed in these derivatives.
Clinical Trials and Investigations
Ongoing clinical trials are exploring the therapeutic applications of imidazole derivatives in various conditions, including metabolic disorders. For instance, PCO-371, an investigational drug related to imidazole structures, is currently under evaluation for its safety and efficacy in humans . This highlights the potential for compounds like this compound in clinical settings.
Summary of Biological Activities
特性
分子式 |
C9H12F3N3O |
|---|---|
分子量 |
235.21 g/mol |
IUPAC名 |
1-[[3-(trifluoromethoxy)pyrrolidin-1-yl]methyl]imidazole |
InChI |
InChI=1S/C9H12F3N3O/c10-9(11,12)16-8-1-3-14(5-8)7-15-4-2-13-6-15/h2,4,6,8H,1,3,5,7H2 |
InChIキー |
KXFGIERHWCUZTI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1OC(F)(F)F)CN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















